molecular formula C6H16Cl2N2 B11752886 (1S)-cyclohexane-1,2-diamine dihydrochloride

(1S)-cyclohexane-1,2-diamine dihydrochloride

Cat. No.: B11752886
M. Wt: 187.11 g/mol
InChI Key: HEKOZXSZLOBKGM-ANJCWRQCSA-N
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Description

(1S)-cyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound that is widely used in various fields of chemistry and industry. It is known for its ability to act as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. The compound is characterized by its two amine groups attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-cyclohexane-1,2-diamine dihydrochloride typically involves the reduction of cyclohexane-1,2-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting cyclohexane-1,2-diol is then subjected to amination reactions to introduce the amine groups. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as catalytic hydrogenation of cyclohexane-1,2-dione followed by amination and salt formation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-cyclohexane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.

    Reduction: It can be reduced to form cyclohexane-1,2-diol.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexane-1,2-dione.

    Reduction: Cyclohexane-1,2-diol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

(1S)-cyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-cyclohexane-1,2-diamine dihydrochloride involves its ability to coordinate with metal ions and form stable complexes. This property is exploited in various catalytic processes where the compound acts as a ligand, facilitating the activation and transformation of substrates. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-diphenylethylenediamine: Another chiral diamine used in asymmetric synthesis.

    (1S,2S)-1,2-di-1-naphthylethylenediamine: Used in the preparation of chiral stationary phases for chromatography.

    (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine: Employed in the synthesis of chiral catalysts.

Uniqueness

(1S)-cyclohexane-1,2-diamine dihydrochloride is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to other chiral diamines. This uniqueness makes it a valuable compound in the design of specific catalysts and ligands for various chemical transformations.

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

(2S)-cyclohexane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6?;;/m0../s1

InChI Key

HEKOZXSZLOBKGM-ANJCWRQCSA-N

Isomeric SMILES

C1CCC([C@H](C1)N)N.Cl.Cl

Canonical SMILES

C1CCC(C(C1)N)N.Cl.Cl

Origin of Product

United States

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